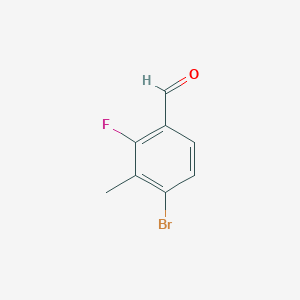![molecular formula C15H15ClN2O4S B2397416 4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide CAS No. 1110762-81-6](/img/structure/B2397416.png)
4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of certain aldehydes and primary amines . For instance, a Schiff base ligand was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “4-Chloro-2-methylphenol” can react vigorously with concentrated sodium hydroxide solutions . It also reacts with other bases, acid chlorides, acid anhydrides, and oxidizing agents .科学的研究の応用
Chemokine Receptor Antagonism
4-Chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide derivatives have demonstrated potential in the modulation of chemokine receptors. A derivative, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, showed potent antagonistic activity against the C-C chemokine receptor 1 (CCR1). This suggests potential applications in treating diseases where CCR1 is implicated, such as inflammatory disorders. The compound's synthesis involved tritium labeling, highlighting its utility in tracing and imaging applications in biomedical research (Hong et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “4-Methoxychalcone”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-5-3-2-4-11(13)9-18-15(19)10-6-7-12(16)14(8-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSKRYDDCWHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

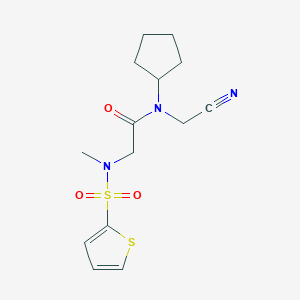
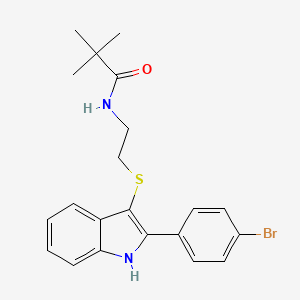
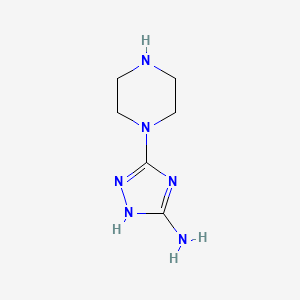
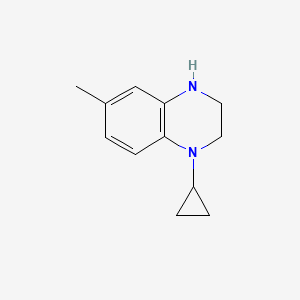
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)
![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)
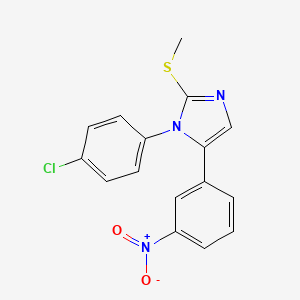
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)


![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
